(2-Chloro-4-ethoxyphenyl)methanol

Vue d'ensemble

Description

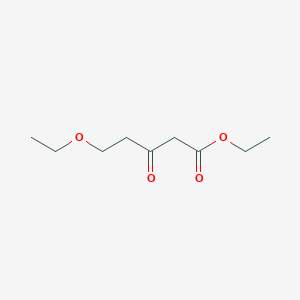

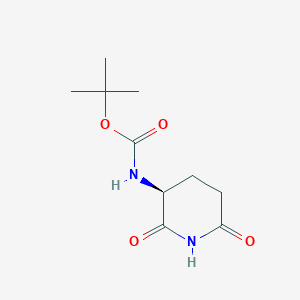

“(2-Chloro-4-ethoxyphenyl)methanol” is a chemical compound with the CAS Number: 1518882-29-5 . It has a molecular weight of 186.64 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11ClO2/c1-2-12-8-4-3-7 (6-11)9 (10)5-8/h3-5,11H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Synthesis of Pharmacologically Valuable Products

(2-Chloro-4-ethoxyphenyl)methanol serves as a precursor in the synthesis of pharmacologically valuable products. A notable application includes its role in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, which is a versatile fine chemistry intermediate used in various pharmacological formulations, such as L-carnitine. This synthesis is achieved through asymmetric hydrogenation, indicating the compound's importance in producing optically pure pharmaceutical intermediates (Kluson et al., 2019).

Facilitation in Organic Synthesis

The compound plays a crucial role in facilitating organic synthesis processes. For instance, it is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals and medicinal compounds. This showcases its versatility and utility in creating complex organic structures, essential in various scientific applications (Ghelfi et al., 2003).

Enantiomerically Pure Compound Synthesis

The molecule is also instrumental in synthesizing enantiomerically pure compounds. An example includes the facile synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, highlighting its significance in producing compounds with high enantiomeric purities and determined absolute configurations. Such precision is crucial in the pharmaceutical industry, where the configuration of molecules can significantly affect drug efficacy and safety (Shuo Zhang et al., 2014).

Photoreorganization in Chemical Synthesis

It is also used in photo-reorganization processes to synthesize complex organic compounds. For example, its derivatives are involved in forming angular pentacyclic compounds, demonstrating its utility in photochemical studies and the synthesis of new organic scaffolds. Such applications are pivotal in developing novel materials and chemicals with specific desired properties (Aarti Dalal et al., 2017).

Catalytic and Chemical Reaction Applications

Furthermore, the compound finds application in various catalytic and chemical reactions. This includes its role in ligand exchange reactions and its involvement in probing the surface sites of nanocrystals via methanol adsorption and desorption. These applications underline its importance in fundamental chemical research and its potential in catalysis and material science (Klausmeyer et al., 2003) (Zili Wu et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Mécanisme D'action

Target of Action

This compound might interact with various biological targets depending on its chemical structure and properties

Mode of Action

Based on its structural similarity to other phenolic compounds, it might undergo reactions similar to those of epoxides . In such reactions, the compound could interact with its targets, leading to changes in their function .

Biochemical Pathways

Phenolic compounds are known to interfere with various biochemical pathways . They can act as inhibitors in radical polymerization monomers, such as acrylic monomers

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound

Result of Action

Phenolic compounds can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-4-ethoxyphenyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets .

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (2-Chloro-4-ethoxyphenyl)methanol is not well-established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(2-chloro-4-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPXIEDDYWHZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)

![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)

![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)

![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)